An In-depth Technical Guide to 3-(oxan-4-yl)propane-1-sulfonyl chloride: Properties and Applications
An In-depth Technical Guide to 3-(oxan-4-yl)propane-1-sulfonyl chloride: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Oxan-4-yl)propane-1-sulfonyl chloride, a key building block in modern medicinal chemistry, offers a unique combination of a reactive sulfonyl chloride functional group and a saturated tetrahydropyran (oxane) ring. This bifunctional nature makes it a valuable intermediate for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The sulfonyl chloride moiety provides a versatile handle for the introduction of sulfonamide and sulfonate ester linkages, which are prevalent in numerous approved drugs.[1] Concurrently, the oxane ring, a recognized "privileged scaffold" in drug discovery, can impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, to the final drug candidates.[2][3]
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(oxan-4-yl)propane-1-sulfonyl chloride, its synthesis, reactivity, and its potential applications in the field of drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-(oxan-4-yl)propane-1-sulfonyl chloride is essential for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| Chemical Formula | C₈H₁₅ClO₃S | [4][5][6] |
| Molecular Weight | 226.72 g/mol | [4][5][6] |
| CAS Number | 1504599-35-2 | [5] |
| Appearance | Not explicitly stated, but likely a liquid or low-melting solid at room temperature. | Inferred from similar aliphatic sulfonyl chlorides. |
| Solubility | Expected to be soluble in a wide range of organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. It will likely react with protic solvents like water and alcohols. | Inferred from the general solubility of sulfonyl chlorides. |
| Stability | Sulfonyl chlorides are generally moisture-sensitive and should be handled under anhydrous conditions to prevent hydrolysis to the corresponding sulfonic acid.[7] | General chemical knowledge. |
Predicted Data:
| Property | Predicted Value | Source |
| XlogP | 1.7 | [4] |
| Collision Cross Section (CCS) [M+H]⁺ | 145.5 Ų | [4] |
Synthesis and Characterization
Conceptual Synthetic Workflow
Caption: Conceptual synthetic pathway for 3-(oxan-4-yl)propane-1-sulfonyl chloride.
Step-by-Step Conceptual Protocol:
-
Thiol Synthesis: The synthesis would likely commence with the conversion of a suitable starting material, such as 3-(oxan-4-yl)propan-1-ol, to the corresponding thiol, 3-(oxan-4-yl)propane-1-thiol. This can be achieved through various standard methods, for example, by converting the alcohol to a tosylate followed by displacement with a thiolating agent like sodium hydrosulfide.
-
Oxidative Chlorination: The resulting thiol would then undergo oxidative chlorination to yield the target sulfonyl chloride. Several reagents can be employed for this transformation, including chlorine gas in the presence of water, or N-chlorosuccinimide (NCS) in the presence of a chloride source.[8][10] Continuous flow methodologies have also been developed for the synthesis of sulfonyl chlorides from thiols, offering improved safety and scalability.[11]
Characterization
The structural confirmation of 3-(oxan-4-yl)propane-1-sulfonyl chloride would rely on a combination of standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the oxane ring and the propyl chain. The methylene group adjacent to the sulfonyl chloride moiety would be the most downfield-shifted aliphatic proton signal due to the strong electron-withdrawing effect of the -SO₂Cl group.[12]
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon atom of the methylene group attached to the sulfonyl chloride will appear at a characteristic downfield chemical shift.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong characteristic absorption bands for the sulfonyl chloride group, typically appearing in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹ for the asymmetric and symmetric S=O stretching vibrations, respectively.[12][13]
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The presence of the chlorine atom would be indicated by a characteristic isotopic pattern (M+2 peak with approximately one-third the intensity of the molecular ion peak).[12]
Chemical Reactivity and Applications in Drug Development
The reactivity of 3-(oxan-4-yl)propane-1-sulfonyl chloride is primarily governed by the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[1] This makes it an excellent electrophile for reactions with a wide range of nucleophiles.
Core Reactivity Profile
Caption: Key reactions of 3-(oxan-4-yl)propane-1-sulfonyl chloride.
Formation of Sulfonamides
One of the most important reactions of sulfonyl chlorides is their reaction with primary and secondary amines to form sulfonamides.[1][14] This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component of many drugs, including antibiotics, diuretics, and anticancer agents.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 3-(oxan-4-yl)propane-1-sulfonyl chloride (1.0-1.1 equivalents) in the same anhydrous solvent to the stirred amine solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period of 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization.
Formation of Sulfonate Esters
3-(Oxan-4-yl)propane-1-sulfonyl chloride can react with alcohols in the presence of a base to form sulfonate esters.[1] This transformation is synthetically valuable as it converts a poor leaving group (the hydroxyl group) into a good leaving group (the sulfonate ester), facilitating subsequent nucleophilic substitution or elimination reactions.
Role of the Oxane Moiety in Drug Design
The inclusion of the tetrahydropyran (oxane) ring in a drug candidate can offer several advantages:
-
Improved Physicochemical Properties: The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, potentially improving aqueous solubility and interactions with biological targets.[2]
-
Metabolic Stability: The saturated heterocyclic ring is generally more resistant to metabolic degradation compared to more lipophilic carbocyclic or aromatic systems.
-
Conformational Rigidity: The chair-like conformation of the oxane ring can pre-organize the molecule into a bioactive conformation, potentially leading to higher binding affinity for its target.[3]
The 3-(oxan-4-yl)propyl scaffold has been incorporated into various biologically active molecules, including inhibitors of the transforming growth factor-β (TGF-β) type I receptor, which are being investigated for the treatment of fibrotic diseases and cancer.[15][16]
Safety and Handling
While specific safety data for 3-(oxan-4-yl)propane-1-sulfonyl chloride is limited, based on the general properties of sulfonyl chlorides, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Sulfonyl chlorides are corrosive and can cause severe skin and eye irritation. They are also lachrymatory. As they are moisture-sensitive, they should be stored in a cool, dry place under an inert atmosphere.
Conclusion
3-(Oxan-4-yl)propane-1-sulfonyl chloride is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its dual functionality, combining the reactivity of a sulfonyl chloride with the favorable physicochemical properties of an oxane ring, makes it an attractive starting material for drug discovery programs. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective utilization in the development of the next generation of therapeutics.
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